1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of a benzoyl group, a nitro group, and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules, utilizing reagents such as organolithium or Grignard reagents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules .
Comparison with Similar Compounds
1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds such as:
1-Benzyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a benzyl group instead of a benzoyl group.
1-(2-Fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Contains a fluorobenzoyl group instead of a benzoyl group.
N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: Lacks the benzoyl group, making it less lipophilic.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse chemical reactions.
Properties
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-7-15(16(12-14)24(26)27)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKARRBWOGTGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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